An In-depth Technical Guide to 9-Phenylguanine and its Derivatives as Viral Thymidine Kinase Inhibitors
An In-depth Technical Guide to 9-Phenylguanine and its Derivatives as Viral Thymidine Kinase Inhibitors
Abstract
This technical guide provides a comprehensive overview of 9-Phenylguanine and its derivatives, a class of compounds that have garnered significant interest for their potent and selective inhibition of viral thymidine kinases, particularly from Herpes Simplex Virus (HSV). This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical structure, physicochemical properties, synthesis, and biological activity of these compounds. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate further research and development in this area.
Introduction: The Therapeutic Potential of Viral Thymidine Kinase Inhibition
The selective inhibition of viral enzymes is a cornerstone of modern antiviral therapy. Herpes Simplex Virus (HSV) thymidine kinase (TK) represents a prime target due to its crucial role in the viral replication cycle and its distinct substrate specificity compared to its human counterpart[1]. HSV TK phosphorylates thymidine to thymidine monophosphate, which is subsequently converted to thymidine triphosphate and incorporated into the replicating viral DNA. The viral enzyme, unlike the host cellular TK, can phosphorylate a broader range of nucleoside analogs. This differential specificity allows for the design of selective inhibitors that target virus-infected cells, minimizing toxicity to uninfected host cells[2].
9-Phenylguanine serves as the scaffold for a class of potent non-substrate inhibitors of HSV TK. While 9-Phenylguanine itself shows inhibitory activity, its derivatives, particularly those with substitutions at the N2 and 9-positions, have demonstrated significantly enhanced potency. This guide will delve into the core characteristics of 9-Phenylguanine and explore the structure-activity relationships of its more potent analogs.
Chemical Structure and Physicochemical Properties of 9-Phenylguanine
Chemical Structure
9-Phenylguanine is a purine derivative characterized by a phenyl group attached to the nitrogen at position 9 of the guanine core.
Diagram of the Chemical Structure of 9-Phenylguanine
Caption: 2D structure of 9-Phenylguanine.
Physicochemical Properties
| Property | Value (Computed/Estimated) | Source |
| Molecular Weight | 227.22 g/mol | [PubChem][3] |
| Molecular Formula | C₁₁H₉N₅O | [PubChem][3] |
| Topological Polar Surface Area | 85.3 Ų | [PubChem][3] |
| pKa (weak acid) | ~8-9 | [Wikipedia][5] |
| pKa (weak base) | ~2-3 | [Wikipedia][5] |
| Solubility | Sparingly soluble in water | [Microbe Notes][6] |
Note: pKa values are estimated based on the parent purine structure. Solubility is generally low for purine bases in aqueous solutions but can be increased in acidic or basic conditions, or in organic solvents like DMSO.
Synthesis of 9-Phenylguanine
The synthesis of 9-substituted guanines can be achieved through several routes. A common and effective method involves the nucleophilic substitution of a leaving group at the 9-position of a protected guanine precursor or a related purine. The following protocol describes a plausible synthesis of 9-Phenylguanine based on the alkylation of a silylated guanine derivative, a method known for its regioselectivity for the N-9 position.
Synthetic Workflow
Caption: General workflow for the synthesis of 9-Phenylguanine.
Detailed Experimental Protocol
Step 1: Persilylation of Guanine
-
To a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add guanine (1 equivalent).
-
Add hexamethyldisilazane (HMDS, 5-10 equivalents) and a catalytic amount of ammonium sulfate.
-
Heat the mixture to reflux (approximately 130-135 °C) under a nitrogen atmosphere until the guanine dissolves, typically for 12-16 hours.
-
After the reaction is complete, cool the mixture and remove the excess HMDS by distillation under reduced pressure. The resulting persilylated guanine is used directly in the next step without further purification.
Step 2: Phenylation
-
To the flask containing the persilylated guanine, add a suitable aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a phenylating agent (1.1 equivalents), such as iodobenzene or bromobenzene, along with a suitable catalyst and base if necessary (e.g., a copper catalyst and potassium carbonate for an Ullmann-type coupling).
-
Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
Step 3: Hydrolysis and Purification
-
Quench the reaction mixture by the slow addition of methanol or water to hydrolyze the silyl groups.
-
The crude 9-Phenylguanine will precipitate out of the solution. Filter the solid and wash it with a suitable solvent to remove impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or DMF/water, to yield pure 9-Phenylguanine.
Biological Activity and Mechanism of Action
Inhibition of Herpes Simplex Virus Thymidine Kinase
9-Phenylguanine and its derivatives are potent inhibitors of HSV-1 and HSV-2 thymidine kinases[2][7]. While the parent compound exhibits inhibitory activity, derivatives with substituents on the phenyl ring and at the N2 position have shown significantly greater potency[2]. For instance, N2-[m-(trifluoromethyl)phenyl]guanine is a highly potent inhibitor of both HSV-1 and HSV-2 TK[2].
| Compound | Target | IC₅₀ (µM) | Source |
| N2-[m-(trifluoromethyl)phenyl]guanine (mCF3-PG) | HSV-1 TK | 0.1 | [Hildebrand et al., 1990][2] |
| N2-[m-(trifluoromethyl)phenyl]guanine (mCF3-PG) | HSV-2 TK | 0.1 | [Hildebrand et al., 1990][2] |
| 9-(4-hydroxybutyl)-N2-phenylguanine (HBPG) | HSV-1 TK | Potent Inhibitor | [Wright et al., 1990][7] |
Mechanism of Action
N2-phenylguanine derivatives act as competitive inhibitors of HSV TK with respect to the natural substrate, thymidine[7][8]. This indicates that they bind to the active site of the enzyme, preventing the binding and phosphorylation of thymidine. Molecular docking studies of related 9-substituted purine analogs with HSV-1 TK suggest that the purine ring occupies the thymidine binding site, forming hydrogen bonds with key amino acid residues, while the 9-substituent extends into a more hydrophobic region of the active site[3].
Signaling Pathway: Inhibition of Viral DNA Synthesis
Caption: 9-Phenylguanine derivatives competitively inhibit HSV thymidine kinase, blocking the phosphorylation of thymidine and subsequent viral DNA synthesis.
Experimental Protocols for Biological Evaluation
Thymidine Kinase Inhibition Assay
This protocol describes a method to determine the inhibitory activity of 9-Phenylguanine and its derivatives against HSV thymidine kinase. The assay measures the phosphorylation of a radiolabeled substrate in the presence and absence of the inhibitor.
Materials:
-
Recombinant HSV-1 or HSV-2 Thymidine Kinase
-
[³H]-Thymidine
-
ATP solution
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
9-Phenylguanine or derivative stock solution (in DMSO)
-
DEAE-cellulose filter discs
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Prepare a reaction mixture containing assay buffer, ATP, and [³H]-Thymidine.
-
Prepare serial dilutions of the 9-Phenylguanine derivative in the assay buffer.
-
In a microcentrifuge tube, add the reaction mixture, the inhibitor dilution (or vehicle control), and the recombinant HSV TK to initiate the reaction.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a small volume of cold EDTA solution.
-
Spot an aliquot of each reaction mixture onto a DEAE-cellulose filter disc.
-
Wash the filter discs extensively with water or a weak buffer to remove unreacted [³H]-Thymidine.
-
Dry the filter discs and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.
Plaque Reduction Assay
This assay determines the antiviral activity of 9-Phenylguanine derivatives against HSV in a cell-based system.
Materials:
-
Vero cells (or another susceptible cell line)
-
Herpes Simplex Virus (HSV-1 or HSV-2) stock
-
Cell culture medium (e.g., DMEM with FBS)
-
9-Phenylguanine or derivative stock solution
-
Overlay medium (e.g., medium with methylcellulose or agarose)
-
Crystal violet staining solution
-
6-well plates
Protocol:
-
Seed Vero cells in 6-well plates and grow them to confluency.
-
Prepare serial dilutions of the 9-Phenylguanine derivative in the cell culture medium.
-
Prepare a viral inoculum at a concentration that will produce a countable number of plaques.
-
Aspirate the medium from the confluent cell monolayers and infect the cells with the viral inoculum.
-
Incubate the plates for 1-2 hours to allow for viral adsorption.
-
Remove the viral inoculum and add the overlay medium containing the different concentrations of the inhibitor (or vehicle control).
-
Incubate the plates for 2-3 days until plaques are visible.
-
Fix the cells with a suitable fixative (e.g., methanol or formaldehyde).
-
Stain the cells with crystal violet solution and then gently wash with water.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the control. Determine the EC₅₀ value.
Conclusion
9-Phenylguanine and its derivatives represent a promising class of antiviral compounds that selectively target HSV thymidine kinase. Their mechanism as competitive inhibitors provides a clear rationale for their activity. The synthetic routes and biological evaluation methods detailed in this guide offer a solid foundation for researchers to further explore and optimize these compounds for potential therapeutic applications. Future work in this area could focus on synthesizing novel derivatives with improved potency and pharmacokinetic properties, as well as exploring their efficacy in in vivo models of HSV infection.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 135415592, 9-Phenylguanine. Retrieved from [Link]
-
Maga, G., Focher, F., Wright, G. E., Capobianco, M., Garbesi, A., Bendiscioli, A., & Spadari, S. (1994). Kinetic studies with N2-phenylguanines and with L-thymidine indicate that herpes simplex virus type-1 thymidine kinase and thymidylate kinase share a common active site. The Biochemical journal, 304(Pt 2), 433–438. [Link]
-
Wright, G. E., Brown, N. C., & Spadari, S. (1990). Synthesis, properties, and pharmacokinetic studies of N2-phenylguanine derivatives as inhibitors of herpes simplex virus thymidine kinases. Journal of medicinal chemistry, 33(1), 197–202. [Link]
-
Lossani, A., Savi, L., Manikowski, A., Maioli, A., Gambino, J., Focher, F., Spadari, S., & Wright, G. E. (2012). N2-Phenyl-9-(hydroxyalkyl)guanines and related compounds are substrates for Herpes simplex virus thymidine kinases. Journal of molecular biochemistry, 1(1), 21–25. [Link]
-
Wikipedia. (2023). Purine. In Wikipedia. Retrieved from [Link]
-
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]
-
Hildebrand, C., Sandoli, D., Focher, F., Gambino, J., Ciarrocchi, G., Spadari, S., & Wright, G. (1990). Structure-activity relationships of N2-substituted guanines as inhibitors of HSV1 and HSV2 thymidine kinases. Journal of medicinal chemistry, 33(1), 203–206. [Link]
-
Lossani, A., Savi, L., Manikowski, A., Maioli, A., Gambino, J., Focher, F., Spadari, S., & Wright, G. E. (2012). N2-Phenyl-9-(hydroxyalkyl)guanines and related compounds are substrates for Herpes simplex virus thymidine kinases. Journal of molecular biochemistry, 1(1), 21–25. [Link]
-
Singh, U. P., Bhat, H. R., Gaikwad, A., Sharma, G., & Singh, R. K. (2012). A new nucleoside analogue with potent activity against mutant sr39 Herpes Simplex Virus-1 (HSV-1) thymidine kinase (TK). Bioorganic & medicinal chemistry letters, 22(19), 6211–6214. [Link]
-
Wright, G. E., & Dudycz, L. W. (1984). Quantitative structure-activity relationships of N2-phenylguanines as inhibitors of herpes simplex virus thymidine kinases. Journal of medicinal chemistry, 27(2), 175–181. [Link]
-
Dračínský, M., & Bouř, P. (2011). C6-substituted purine derivatives: an experimental and theoretical 1H, 13C and 15N NMR study. Magnetic resonance in chemistry : MRC, 49(10), 643–650. [Link]
-
Maga, G., Focher, F., Wright, G. E., Capobianco, M., Garbesi, A., Bendiscioli, A., & Spadari, S. (1994). Kinetic studies with N2-phenylguanines and with L-thymidine indicate that herpes simplex virus type-1 thymidine kinase and thymidylate kinase share a common active site. The Biochemical journal, 304 ( Pt 2), 433–438. [Link]
-
Rojas-Guevara, J., Avilés-Reyes, V. A., Rivera-Piza, A., Torres, E., Tiznado, W., & Cobo, J. (2022). Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. Molecules (Basel, Switzerland), 27(9), 2914. [Link]
-
Thapa, B., & Schlegel, H. B. (2023). Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. The journal of physical chemistry. A, 127(16), 3656–3663. [Link]
-
Global Substance Registration System. (n.d.). 9-PHENYLGUANINE. Retrieved from [Link]
- Google Patents. (n.d.). US5565565A - Preparation of N-9 substituted guanine compounds.
-
Kandeel, M., & Al-Taweel, A. M. (2023). Quantitative Structure–Activity Relationship in the Series of 5-Ethyluridine, N2-Guanine, and 6-Oxopurine Derivatives with Pronounced Anti-Herpetic Activity. International Journal of Molecular Sciences, 24(23), 16670. [Link]
-
Zala, P., Gulin, J., Žuna, K., Stanković, T., Sedić, M., & Hranjec, M. (2023). N-Edited Guanine Isosteres. Molecules (Basel, Switzerland), 28(14), 5406. [Link]
-
Microbe Notes. (2023, August 3). Purine- Structure, Types, Derivatives, Modification, Effects. Retrieved from [Link]
-
Jensen, J. H. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e3549. [Link]
-
Kidder, G. W., & Dewey, V. C. (1949). Biological activity of substituted purines. Journal of Biological Chemistry, 179(1), 181-187. [Link]
-
Ogilvie, K. K., & Hanna, H. R. (1983). High-yield regioselective synthesis of 9-glycosyl guanine nucleosides and analogues via coupling with 2-N-acetyl-6-O-diphenylcarbamoylguanine. Canadian Journal of Chemistry, 61(12), 2702-2707. [Link]
-
Bacon, T. H., & Howard, B. A. (1996). Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines. Antimicrobial agents and chemotherapy, 40(12), 2774–2778. [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
Gebhardt, B. M., Kaufman, H. E., & Hill, J. M. (1996). Effect of 9-(4-hydroxybutyl)-N2-phenylguanine (HBPG), a thymidine kinase inhibitor, on clinical recurrences of ocular herpetic keratitis in squirrel monkeys. Antiviral research, 33(1), 65–72. [Link]
-
Gebhardt, B. M., Wright, G. E., Xu, H., Focher, F., Spadari, S., & Kaufman, H. E. (1996). 9-(4-Hydroxybutyl)-N2-phenylguanine (HBPG), a thymidine kinase inhibitor, suppresses herpes virus reactivation in mice. Antiviral research, 30(2-3), 87–94. [Link]
-
Shibata, T., Glynn, N., McNeill, D. R., & Williams, D. M. (2011). Novel synthesis of O6-alkylguanine containing oligodeoxyribonucleotides as substrates for the human DNA repair protein, O6-methylguanine DNA methyltransferase (MGMT). Organic & biomolecular chemistry, 9(11), 4121–4127. [Link]
-
Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]
-
UniProt. (n.d.). TK - Thymidine kinase - Human herpesvirus 1 (HHV-1). Retrieved from [Link]
-
NIST. (n.d.). 9,10-Phenanthrenedione. In NIST Chemistry WebBook. Retrieved from [Link]
-
Blout, E. R., & Fields, M. (1948). Absorption Spectra. VIII. The Infrared Spectra of Some Purines and Pyrimidines. Journal of the American Chemical Society, 70(1), 189–193. [Link]
-
Kuzmanova, E., Spanou, M., Leckie, E., & Zhelev, N. (2017). Validation of a novel HPLC-based serum thymidine kinase assay for breast cancer detection. BioDiscovery, 20, e14563. [Link]
-
SpectraBase. (n.d.). 9-Methyl-purine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Kuzmanova, E., Spanou, M., Leckie, E., & Zhelev, N. (2017). Validation of a novel HPLC-based serum thymidine kinase assay for breast cancer detection. BioDiscovery, 20, e14563. [Link]
-
Kufe, D. W., Pollock, R. E., Weichselbaum, R. R., Bast, R. C., Jr., Gansler, T. S., Holland, J. F., & Frei, E., III (Eds.). (2003). Holland-Frei Cancer Medicine (6th ed.). BC Decker. [Link]
-
Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]
-
Zhang, Y., Bhayana, B., & Rybak, M. J. (2024). Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine Catabolism in Rabbits. Metabolites, 14(5), 279. [Link]
-
Kumar, A., & Singh, R. K. (2011). Synthesis and anticancer study of 9-aminoacridine derivatives. Bioorganic & medicinal chemistry letters, 21(21), 6439–6442. [Link]
-
Al-Ostath, A., Al-Qaisi, A., & Taha, M. O. (2022). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. RSC medicinal chemistry, 13(8), 985–996. [Link]
-
Patsnap. (2025). FTIR vs MALDI: Peptide Mass Fingerprinting Efficiency. Retrieved from [Link]
-
Lemr, K., Adam, T., Frycák, P., & Friedecký, D. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. Advances in experimental medicine and biology, 486, 399–403. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationships of N2-substituted guanines as inhibitors of HSV1 and HSV2 thymidine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kassislab.hms.harvard.edu [kassislab.hms.harvard.edu]
- 4. rke.abertay.ac.uk [rke.abertay.ac.uk]
- 5. Purine - Wikipedia [en.wikipedia.org]
- 6. microbenotes.com [microbenotes.com]
- 7. [PDF] Computational Estimation of the PKa's of Purines and Related Compounds | Semantic Scholar [semanticscholar.org]
- 8. Kinetic studies with N2-phenylguanines and with L-thymidine indicate that herpes simplex virus type-1 thymidine kinase and thymidylate kinase share a common active site - PubMed [pubmed.ncbi.nlm.nih.gov]
